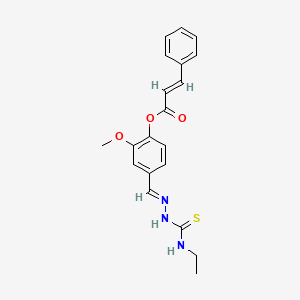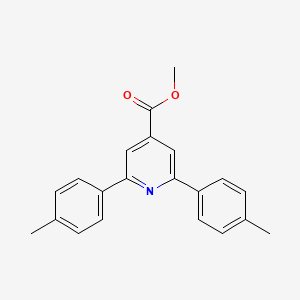
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C17H22FNO3 It is a pyrrolidine derivative that features a tert-butyl ester group, a formyl group, and a fluoro-methylphenyl substituent
Méthodes De Préparation
The synthesis of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions
Applications De Recherche Scientifique
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific biological context and the molecular targets involved .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-fluorophenyl)-3-formylpyrrolidine-1-carboxylate: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
tert-Butyl 3-(4-methylphenyl)-3-formylpyrrolidine-1-carboxylate: This compound lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.
tert-Butyl 3-(4-chloro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate: This compound has a chloro group instead of a fluoro group, which can affect its chemical reactivity and biological activity
Propriétés
Numéro CAS |
1312760-33-0 |
|---|---|
Formule moléculaire |
C17H22FNO3 |
Poids moléculaire |
307.36 g/mol |
Nom IUPAC |
tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-12-9-13(5-6-14(12)18)17(11-20)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
Clé InChI |
WQTFZKAGISIZKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CCN(C2)C(=O)OC(C)(C)C)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)

![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B12043564.png)
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043567.png)





![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)
![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)
